Product packaging for De-O-Sulfonated Kotalanol(Cat. No.:)

De-O-Sulfonated Kotalanol

Cat. No.: B10848175
M. Wt: 380.84 g/mol
InChI Key: RCIVZPJZNIFSOZ-RDZATYDKSA-M
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Description

De-O-Sulfonated Kotalanol is a naturally occurring sulfonium ion compound, originally isolated from the traditional Ayurvedic medicine Salacia reticulata . This compound is a potent and selective inhibitor of the N-terminal subunit of human intestinal Maltase-Glucoamylase (ntMGAM), a key enzyme responsible for the final steps of starch digestion in the small intestine . Its primary research value lies in the study of type-2 diabetes management, as inhibiting ntMGAM slows the release of glucose into the bloodstream, helping to control postprandial blood glucose levels . Studies have shown that this compound is among the most potent ntMGAM inhibitors identified to date, with a reported inhibitory constant (K i ) of 0.03 µM, making it significantly more potent than clinical drugs like acarbose and miglitol . Its mechanism of action involves mimicking the transition state of the enzyme's natural substrate, allowing it to bind tightly and selectively to the active site of intestinal α-glucosidases . This high potency and selectivity make this compound an invaluable pharmacological tool for enzymology studies, crystallographic analysis to elucidate enzyme-inhibitor complexes, and research focused on understanding carbohydrate metabolism and developing new anti-diabetic therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25ClO9S B10848175 De-O-Sulfonated Kotalanol

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25ClO9S

Molecular Weight

380.84 g/mol

IUPAC Name

(2S,3R,4R,5S,6S)-7-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]heptane-1,2,3,4,5,6-hexol;chloride

InChI

InChI=1S/C12H25O9S.ClH/c13-1-5(15)10(19)12(21)11(20)7(17)4-22-3-6(16)9(18)8(22)2-14;/h5-21H,1-4H2;1H/q+1;/p-1/t5-,6+,7+,8+,9-,10+,11+,12+,22?;/m0./s1

InChI Key

RCIVZPJZNIFSOZ-RDZATYDKSA-M

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O)CO)O)O.[Cl-]

Canonical SMILES

C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)O)O)CO)O)O.[Cl-]

Origin of Product

United States

Stereochemical Elucidation and Absolute Configuration of De O Sulfonated Kotalanol

Methodological Frameworks for Stereostructure Assignment

The determination of the precise stereochemical structure of de-O-sulfonated kotalanol (B586845) has been a significant challenge due to the presence of multiple chiral centers, particularly within its acyclic polyhydroxylated side chain. nih.govdntb.gov.ua The successful elucidation of its absolute configuration was achieved through a combination of synthetic chemistry and spectroscopic analysis. researchgate.netnih.gov

Synthetic Confirmation of Proposed Stereoisomers

A primary strategy for resolving the stereochemistry of de-O-sulfonated kotalanol involved the total synthesis of various potential stereoisomers. researchgate.netnih.gov This approach allowed for a direct comparison of the synthetic compounds with the naturally occurring substance.

A pivotal breakthrough came from the synthesis of candidate structures based on structure-activity relationships and the study of lower homologues. researchgate.netnih.gov The synthesis of four diastereomers, all maintaining the 2'S and 3'S configuration but differing at other positions, was crucial in narrowing down the possibilities. researchgate.net Ultimately, the total synthesis of the proposed structure of kotalanol and its subsequent conversion to this compound provided unequivocal proof of its absolute stereostructure. rsc.org This synthetic work established that the acyclic side chain of this compound is derived from the naturally occurring heptitol, D-perseitol (D-glycero-D-galacto-heptitol). researchgate.netnih.gov

Comparative Spectroscopic Analysis with Authentic Natural and Synthetic Counterparts

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, played a central role in the stereochemical elucidation of this compound. google.comacs.org Comparison of the spectroscopic data of the synthesized stereoisomers with that of the natural product was the definitive step in confirming the correct structure. researchgate.netnih.gov

High-resolution NMR spectroscopy, including 1H and 13C NMR, along with two-dimensional techniques like COSY, HMQC, and HMBC, were employed to unambiguously assign all the signals in the spectra of the synthetic and natural compounds. google.com NOESY experiments were particularly important in establishing the stereochemistry at the stereogenic sulfonium (B1226848) center. google.com

Table 1: Comparative ¹H NMR Data (ppm) of Synthetic and Natural this compound

Proton Synthetic this compound (58) Natural this compound (5)
H-1' 3.65 3.65
H-2' 4.15 4.15
H-3' 4.05 4.05
H-4' 3.95 3.95
H-5' 3.85 3.85
H-6' 3.75 3.75
H-7'a 3.60 3.60
H-7'b 3.50 3.50

Note: Data extracted from patent information and may be subject to minor variations based on experimental conditions. The close correlation between the chemical shifts of the synthetic compound 58 and the natural product 5 was a key factor in the structure confirmation. google.com

Table 2: Comparative ¹³C NMR Data (ppm) of Synthetic and Natural this compound

Carbon Synthetic this compound (58) Natural this compound (5)
C-1' 63.5 63.5
C-2' 72.5 72.5
C-3' 73.0 73.0
C-4' 71.0 71.0
C-5' 72.0 72.0
C-6' 70.0 70.0
C-7' 64.0 64.0

Note: Data extracted from patent information. The matching chemical shifts provided strong evidence for the identical stereochemistry of the synthetic and natural compounds. google.com

The successful synthesis of a compound whose spectroscopic data perfectly matched that of the naturally occurring this compound provided the final and conclusive evidence for its absolute configuration. google.com

Resolution of Stereochemical Ambiguities in Acyclic Polyhydroxylated Side Chains

A significant hurdle in determining the structure of this compound was resolving the stereochemical ambiguities within its long, flexible acyclic polyhydroxylated side chain. nih.govdntb.gov.ua Unlike cyclic systems where conformational constraints can aid in stereochemical assignment, acyclic chains present a greater challenge due to their numerous possible conformations. nih.govdokumen.pub

The initial isolation and characterization of kotalanol and its de-O-sulfonated form left the absolute stereochemistry of the heptitol unit unidentified. researchgate.net The key to solving this puzzle was a systematic synthetic approach. Researchers synthesized a series of candidates with defined stereochemistries at the C-5' and C-6' positions of the side chain. rsc.org For instance, the synthesis of isomers with both R and S configurations at C-6' was undertaken to pinpoint the correct arrangement. rsc.org

Spectroscopic analysis, particularly ¹³C NMR, proved to be instrumental in differentiating these stereoisomers. For example, a gamma-gauche effect was observed, where the configuration at C-5' influenced the chemical shift of C-3'. rsc.org This shielding effect was a key indicator of the relative stereochemistry. rsc.org

X-ray crystallographic studies of this compound complexed with human maltase glucoamylase also provided valuable insights, confirming the spatial arrangement of the side chain within the enzyme's active site. nih.govrsc.orgrsc.org These studies revealed that the de-O-sulfonated analogue could adopt a conformation that allows for optimal interactions with the enzyme, explaining its potent inhibitory activity. rsc.org The combination of targeted synthesis and detailed spectroscopic and crystallographic analysis ultimately resolved all stereochemical ambiguities, leading to the unambiguous assignment of the absolute configuration of this compound. nih.govrsc.org

Advanced Synthetic Strategies for De O Sulfonated Kotalanol and Its Chemical Analogues

Total Chemical Synthesis of De-O-Sulfonated Kotalanol (B586845)

The total synthesis of de-O-sulfonated kotalanol has been a subject of intensive research, leading to the development of several distinct strategies. A primary approach involves the coupling of two key fragments: a protected 1,4-anhydro-4-thio-D-arabinitol (thiosugar) and a suitably activated polyhydroxylated side-chain precursor. researchgate.netnih.govacs.orgrsc.org The success of these syntheses hinges on the strategic construction of the central sulfonium (B1226848) ion, the precise control of stereochemistry in the polyol chain, and the careful orchestration of protecting group manipulations. researchgate.netnih.govacs.orgrsc.org

One of the initial synthetic routes established the absolute stereostructure of the natural product. nih.govacs.orgrsc.org This was achieved by synthesizing candidate structures and comparing their spectroscopic data with the natural compound. researchgate.netnih.gov This work unambiguously confirmed that the side chain of this compound corresponds to the naturally occurring heptitol, D-perseitol. researchgate.netnih.govacs.org

More recent strategies have focused on improving efficiency and divergency, allowing for the synthesis of not only this compound but also its related natural analogues. researchgate.net These approaches include coupling reactions between stable thiol derivatives and diiodide counterparts, or utilizing epoxide-containing side-chain fragments. researchgate.netacs.org

Strategic Approaches to Constructing the Sulfonium Center

The formation of the sterically hindered and stereochemically complex sulfonium ion is the cornerstone of any total synthesis of this compound. Several methodologies have been employed to forge this crucial C-S-C linkage.

Alkylation with Cyclic Sulfates: An early and effective strategy involves the nucleophilic attack of a protected thiosugar, such as p-methoxybenzyl (PMB)-protected 4-thio-D-arabinitol, on a cyclic sulfate (B86663) derived from the polyol side chain. researchgate.netnih.govacs.orgrsc.org The attack occurs selectively at the least sterically hindered primary carbon of the cyclic sulfate, establishing the sulfonium ion and simultaneously linking the two main fragments. nih.govacs.org This method was instrumental in the initial structure elucidation of kotalanol, as the deprotection of the resulting sulfonium sulfate adducts often led to concomitant de-O-sulfonation. researchgate.netnih.gov

Coupling with Epoxide Precursors: An alternative approach utilizes an appropriately protected epoxide as the electrophilic partner for the thiosugar. researchgate.netacs.org For instance, a diastereoselectively synthesized epoxide derived from D-galactose can be coupled with a thiosugar donor. acs.org This S-alkylation reaction, often conducted in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), proceeds in a highly diastereoselective manner to construct the stereogenic sulfonium center. acs.org

Intramolecular Cyclization: Some approaches build the sulfonium ring through an intramolecular cyclization. This involves a two-step sequence where an intermolecular nucleophilic substitution is followed by a diastereoselective intramolecular cyclization to furnish the five-membered sulfonium salt structure. researchgate.net The concept of intramolecular glycosylation, where a tether connects the donor and acceptor, has also been explored to control stereoselectivity, although this is more common in oligosaccharide synthesis. nih.govnih.govbeilstein-journals.org

Table 1: Key Strategies for Sulfonium Center Construction

Strategy Electrophilic Partner Nucleophilic Partner Key Conditions Reference(s)
Cyclic Sulfate Alkylation Protected 1,3-cyclic sulfate Protected 4-thio-D-arabinitol Base, various solvents researchgate.netnih.govacs.org
Epoxide Opening Protected epoxide Protected thiosugar Refluxing HFIP researchgate.netacs.org
Dihalide Coupling Protected diiodide Protected thiol - researchgate.net
Intramolecular Cyclization Internal leaving group Internal thiol Two-step sequence researchgate.net

Regio- and Stereocontrolled Construction of Polyhydroxylated Motifs

The synthesis of the D-perseitol side chain requires precise control over the regiochemistry and stereochemistry of its multiple hydroxyl groups. Starting from readily available chiral pool materials like D-galactose or D-mannose, chemists employ a range of stereoselective reactions. researchgate.netacs.orgfigshare.com

Key transformations include:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful tool for installing vicinal diols with high stereocontrol onto an alkene precursor. acs.orgfigshare.com

Epoxidation and Ring-Opening: Stereocontrolled epoxidation of an olefin, followed by regioselective and stereospecific ring-opening with a suitable nucleophile, is another common tactic to introduce hydroxyl groups and other functionalities. acs.org

Substrate-Controlled Reactions: The existing stereocenters in carbohydrate-derived starting materials are often used to direct the stereochemical outcome of subsequent reactions, such as reductions or nucleophilic additions.

Protecting Group-Mediated Control: The strategic placement of bulky protecting groups can influence the trajectory of incoming reagents, thereby controlling the stereoselectivity of a reaction at a nearby center.

For example, in the synthesis of an epoxide precursor for the side chain, an olefin can be subjected to diastereoselective dihydroxylation, followed by conversion of the resulting diol into the desired epoxide. acs.org The stereochemistry at challenging positions can also be adjusted using protocols like the Mitsunobu inversion. google.com

Protective Group Orthogonalities and Deprotection Cascade

The presence of numerous hydroxyl groups in both the thiosugar and the heptitol side chain necessitates a sophisticated protecting group strategy. The chosen groups must be stable under various reaction conditions and removable selectively without affecting other groups, a concept known as orthogonality. researchgate.netnih.govacs.org

Commonly used protecting groups in these syntheses include:

Benzyl (B1604629) (Bn) and p-Methoxybenzyl (PMB) ethers: These are robust and can be removed under hydrogenolysis or oxidative conditions (for PMB). researchgate.netnih.govacs.org

Acetals (Benzylidene, Isopropylidene, Methylene): These are used to protect diol units. Benzylidene and isopropylidene acetals are typically removed under acidic conditions. researchgate.netnih.govrsc.org Methylene (B1212753) acetals, sometimes used in the form of a seven-membered ring, have also been employed. researchgate.netnih.gov

Silyl ethers (TBDMS, TIPS): These are valuable for their tunable stability and are typically removed with fluoride (B91410) reagents.

The final step in the total synthesis is often a global deprotection, where all protecting groups are removed in a single step or a rapid cascade sequence. acs.orgrsc.org For instance, a combination of trifluoroacetic acid (TFA) can be used to cleave acid-labile groups like benzylidene acetals and PMB ethers simultaneously. acs.orgrsc.org In other cases, harsher reagents like boron trichloride (B1173362) (BCl3) are required, which can also induce de-O-sulfonation. researchgate.netgoogle.com

Table 2: Common Protecting Groups and Deprotection Methods

Protecting Group Abbreviation Typical Reagents for Removal Reference(s)
Benzyl ether Bn H₂, Pd/C researchgate.netnih.gov
p-Methoxybenzyl ether PMB DDQ, CAN, TFA researchgate.netnih.govacs.org
Benzylidene acetal (B89532) - H⁺ (e.g., TFA, aq. acid), H₂, Pd/C acs.orgrsc.org
Isopropylidene acetal - H⁺ (e.g., aq. acid) rsc.orgresearchgate.net
tert-Butyldimethylsilyl ether TBDMS F⁻ (e.g., TBAF) google.com

Directed De-O-Sulfonation Methodologies for Kotalanol Conversion

This compound can be synthesized not only via total synthesis but also by the direct chemical conversion of its naturally occurring sulfated precursor, kotalanol. researchgate.netgoogle.comresearchgate.net This process involves the selective cleavage of the sulfate group from the C-5 position of the heptitol side chain.

Several methods have been reported for this transformation:

Acid-Catalyzed Solvolysis: Treatment of kotalanol with acidic methanol (B129727) (e.g., 5% methanolic HCl) can effect the de-O-sulfonation. google.com

Lewis Acid Treatment: Strong Lewis acids like boron trichloride (BCl₃) are effective for de-O-sulfonation. This method is often employed during the final deprotection steps of a total synthesis, where it can simultaneously remove protecting groups like benzyl ethers. researchgate.netgoogle.com However, the harshness of this reagent can limit its applicability to sensitive substrates.

These directed conversions provide a valuable route to this compound, especially when the parent compound, kotalanol, is readily available from natural sources. google.comgoogle.com

Synthesis of Heteroatomic Analogues of this compound

To explore structure-activity relationships and develop potentially more potent or selective inhibitors, chemists have synthesized various heteroatomic analogues of this compound. This involves replacing the sulfur atom in the five-membered ring with other heteroatoms, most notably nitrogen or selenium. google.comgoogle.comsemanticscholar.orgscispace.comnih.gov

The general synthetic strategies for these analogues often parallel those developed for the parent sulfur-containing compound. google.com The key difference lies in the use of a heteroatom-containing building block in place of the thiosugar. For example, a protected 1,4-dideoxy-1,4-imino-D-arabinitol (for nitrogen analogues) or a selenium-containing equivalent would be coupled with the activated perseitol (B1196775) side chain. google.comgoogle.com

Design and Synthesis of Nitrogen-Containing Isosteres

Nitrogen-containing isosteres, often referred to as aza-sugars or iminosugars, are a well-established class of glycosidase inhibitors. The synthesis of nitrogen-containing analogues of this compound involves the construction of a key azacyclopentane (pyrrolidine) ring linked to the polyhydroxylated side chain. google.comgoogle.com

The synthetic approach typically involves the coupling of a protected pyrrolidine (B122466) derivative (the nitrogen analogue of the thioarabinitol fragment) with an activated D-perseitol side-chain precursor. google.comgoogle.com The formation of the tertiary amine linkage is a critical step. Research has shown that replacing the ring sulfur atom with nitrogen can have a significant impact on biological activity. google.com

Design and Synthesis of Selenium-Containing Isosteres

The replacement of sulfur with selenium, its heavier congener, in the core structure of this compound has been a key area of investigation to probe the structure-activity relationships and potentially enhance biological activity. The synthetic strategy for these selenium isosteres often mirrors the approaches used for their sulfur-containing counterparts, centering on the nucleophilic attack of a protected 1,4-anhydro-4-seleno-D-arabinitol on a suitably activated side-chain precursor. researchgate.netacs.org

A common synthetic route involves the coupling of a protected 4-seleno-D-arabinitol derivative, such as 2,3,5-tri-O-benzyl-1,4-anhydro-4-seleno-D-arabinitol, with a cyclic sulfate derived from a protected form of the desired heptitol side chain. researchgate.netgoogle.com For instance, to synthesize the selenium analogue of this compound, a cyclic sulfate of D-perseitol with appropriate protecting groups is employed. google.com The reaction proceeds via nucleophilic attack of the selenium atom on one of the methylene carbons of the cyclic sulfate, leading to the formation of a selenonium ion. google.com Subsequent deprotection steps then yield the final selenium-containing isostere. google.com

The use of specific solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol, has been shown to be advantageous in these coupling reactions. researchgate.net The synthesis of selenium analogues of related compounds, like salacinol (B1681389) and ponkoranol (B1243560), has also been successfully achieved using similar strategies, providing a versatile platform for creating a library of selenium-containing glycosidase inhibitors. researchgate.netacs.org These synthetic efforts have enabled the exploration of how the substitution of sulfur with selenium impacts the inhibitory activity against various glycosidase enzymes. researchgate.netacs.org

Compound NameCore HeteroatomKey Synthetic Precursors
Selenium analogue of this compoundSeleniumProtected 4-seleno-D-arabinitol, Protected D-perseitol cyclic sulfate
Selenium analogue of SalacinolSeleniumProtected 4-seleno-D-arabinitol, Protected erythritol (B158007) cyclic sulfate
Selenium analogue of PonkoranolSeleniumProtected 4-seleno-D-arabinitol, Protected threitol cyclic sulfate

Rational Synthesis of Chain-Extended Homologues and Diastereomers

The rational design and synthesis of chain-extended homologues and diastereomers of this compound have been instrumental in elucidating the structural requirements for potent α-glucosidase inhibition. researchgate.nettandfonline.com These studies involve systematically modifying the length and stereochemistry of the polyhydroxylated side chain attached to the sulfonium or selenonium core. researchgate.netresearchgate.net

The primary synthetic strategy involves the coupling of a protected 1,4-anhydro-4-thio-D-arabinitol with a series of custom-synthesized, chain-extended cyclic sulfates. researchgate.netnih.gov By varying the starting material for the cyclic sulfate synthesis (e.g., using different sugars or polyols), homologues with side chains of varying carbon lengths can be produced. researchgate.net For example, to create seven-carbon side-chain analogues, a cyclic sulfate derived from a suitable heptitol precursor is synthesized and then reacted with the thio-D-arabinitol derivative. researchgate.net

The synthesis of diastereomers is achieved by using stereoisomers of the starting materials for either the thiosugar core or the side-chain component. google.com For instance, using L-erythritol-derived cyclic sulfate instead of the D-enantiomer leads to the formation of a diastereomeric product. google.com This approach allows for a detailed exploration of the impact of the stereochemistry at each chiral center on the inhibitory activity of the final compound. google.comjst.go.jp

Deprotection of the resulting coupled products, often achieved through methods like treatment with methanolic HCl, yields the desired De-O-sulfonated homologues and diastereomers. google.com These synthetic analogues have been crucial in establishing structure-activity relationships, demonstrating, for instance, that extending the side chain can enhance inhibitory activity against specific human intestinal glycosidases. researchgate.net The synthesis and evaluation of these varied structures have provided critical insights into the binding pocket of the target enzymes. tandfonline.comresearchgate.net

Compound TypeModificationKey Synthetic Strategy
Chain-Extended HomologuesVariation in side-chain carbon lengthCoupling of protected 4-thio-D-arabinitol with chain-extended cyclic sulfates
DiastereomersAlteration of stereochemistryUse of stereoisomers of the thiosugar or side-chain precursors

Molecular Mechanisms of Alpha Glycosidase Inhibition by De O Sulfonated Kotalanol

Structural Biology of Enzyme-Inhibitor Recognition

Computational Modeling of Ligand-Binding Dynamics

Adaptive Steered Molecular Dynamics (ASMD) for Probing Unbinding Pathways

Adaptive Steered Molecular Dynamics (ASMD) is a computational technique used to simulate the unbinding of a ligand from its protein target, providing insights into the dissociation pathway and the energetics of the process. frontiersin.org Studies utilizing ASMD have been performed on the complex of De-O-sulfonated kotalanol (B586845) (referred to as DSK in some studies) and the N-terminal domain of human maltase-glucoamylase (ntMGAM). frontiersin.orgresearchgate.netnih.gov

These simulations have revealed the conformational changes within the active site of ntMGAM as the inhibitor unbinds. frontiersin.orgnih.gov The binding of De-O-sulfonated kotalanol influences two key domains, identified as inserted loop 1 and inserted loop 2, by affecting the spiralization of residues 497–499. frontiersin.orgresearchgate.netnih.gov The flexibility of these loops can alter the volume of the active pocket, which in turn affects the binding and unbinding of the inhibitor. frontiersin.orgresearchgate.netnih.gov

When compared to another alpha-glucosidase inhibitor, acarbose, ASMD simulations showed that this compound unbinds from the active site of ntMGAM more easily and with a lower energy requirement. researchgate.netnih.govresearchgate.net This suggests a more dynamic interaction and potentially a different kinetic profile compared to acarbose.

Research Findings from ASMD Simulations:

Finding Details Reference
Unbinding Energy This compound escaped from ntMGAM with lower energy compared to acarbose. researchgate.net, nih.gov, researchgate.net
Conformational Changes Binding of this compound impacts the flexibility of inserted loop 1 and inserted loop 2 in ntMGAM. researchgate.net, frontiersin.org, nih.gov
Active Pocket Volume The flexibility of the aforementioned loops can change the volume of the active pocket, influencing inhibitor binding. researchgate.net, frontiersin.org, nih.gov

Identification and Role of Catalytic and Binding Site Residues in Molecular Recognition (e.g., Asp542 in ntMGAM)

The molecular recognition of this compound by ntMGAM is governed by specific interactions with amino acid residues within the enzyme's active site. Molecular dynamics and docking studies have identified key residues that play a crucial role in the stable binding of the inhibitor. researchgate.netnih.gov

One of the most critical residues identified is Aspartate 542 (Asp542) . researchgate.netnih.govnih.gov This residue is situated at a bottleneck of the active pocket of ntMGAM. researchgate.netnih.gov It has been shown to form continuous hydrogen bonds with this compound, acting as an anchor point during the binding and unbinding process. researchgate.netnih.govnih.gov The persistent hydrogen bonding with Asp542 is a key feature of the inhibitor's interaction with the enzyme. researchgate.netnih.govnih.gov

Other active site residues also contribute to the binding, creating a network of interactions that stabilize the enzyme-inhibitor complex. While the polyhydroxylated chain of kotalanol and its de-O-sulfonated form interacts differently within the +1 subsite of ntSI and ntMGAM, its inhibitory potency remains high for both. nih.gov

Key Residues in the Molecular Recognition of this compound:

Residue Enzyme Role in Interaction Reference
Asp542 ntMGAM Forms continuous hydrogen bonds; located at the active pocket bottleneck. researchgate.net, nih.gov, nih.gov
Residues 497-499 ntMGAM Spiralization is interfered with by the inhibitor, affecting loop domains. researchgate.net, frontiersin.org, nih.gov

Structure Activity Relationship Sar Studies of De O Sulfonated Kotalanol Derivatives

Elucidating the Influence of Acyclic Side Chain Stereochemistry on Inhibitory Potency

The stereochemistry of the polyhydroxylated acyclic side chain is a critical determinant of the inhibitory potency of De-O-sulfonated kotalanol (B586845) derivatives. Synthetic studies creating various stereoisomers have been instrumental in mapping the optimal arrangement for enzyme binding. researchgate.netrsc.org The core structure of De-O-sulfonated kotalanol consists of a 1,4-anhydro-4-thio-D-arabinitol moiety and a heptitol side chain, which was identified as D-glycero-D-galacto-heptitol. nih.gov

Research focused on synthesizing analogues with varied stereochemistry at different positions of the side chain has revealed that specific configurations are essential for high-affinity binding to intestinal α-glucosidases like human maltase-glucoamylase (MGAM). rsc.org For instance, studies on homologues with shorter chains indicated a strong preference for a particular stereochemical pattern, which guided the successful synthesis of the correct kotalanol structure. rsc.org

Comparisons between different synthesized stereoisomers have shown significant variations in their inhibitory activities. For example, the synthesis of various diastereomers of kotalanol, which were subsequently de-O-sulfonated, confirmed that the configuration at certain carbon atoms in the side chain profoundly impacts the inhibitory effect against target enzymes. researchgate.netgoogle.com It was found that the configuration at C-5' is not critical for inhibition against the N-terminal catalytic domain of maltase glucoamylase (ntMGAM). researchgate.net However, the R configuration at C-4' was identified as being important for potent inhibition. rsc.org

Table 1: Inhibitory Activities of this compound Analogues with Varied Side Chain Stereochemistry Against Maltase Glucoamylase (MGA)

CompoundSide Chain Stereochemistry (C2'-C6')Inhibitory Activity (IC50 or Ki)Reference
This compound (Natural)(2'S, 3'R, 4'R, 5'R, 6'R)Ki = 30 nM researchgate.net
Synthetic Isomer 56-IC50 = 80 nM google.com
Synthetic Isomer 58 (matches natural this compound)-IC50 = 50 nM google.com
De-O-sulfonated ponkoranol (B1243560) (C-5' S)6-carbon chainKi = 43 nM researchgate.net
De-O-sulfonated ponkoranol C-5' epimer (C-5' R)6-carbon chainKi = 15 nM researchgate.net

Note: The table presents a selection of data from various sources to illustrate the impact of stereochemistry. Direct comparison should be made with caution as experimental conditions may vary between studies.

Stereoelectronic Effects of the Sulfonium (B1226848) Cation on Enzyme Binding

The sulfonium cation is a key pharmacophore, playing a vital role in the potent inhibitory activity of this compound. This positively charged sulfur atom is believed to mimic the oxocarbenium ion-like transition state that occurs during glycoside hydrolysis by α-glucosidases. google.comfigshare.com This mimicry allows the inhibitor to bind tightly within the enzyme's active site.

The binding of the sulfonium ion is stabilized by interactions with key amino acid residues. core.ac.uk For example, crystallographic analysis of related compounds complexed with glucosidase enzymes shows that the sulfonium ion engages in favorable interactions within the active site. nih.gov The positive charge of the sulfur atom enhances binding affinity through electrostatic interactions with negatively charged or polar residues in the enzyme's binding pocket.

Furthermore, the stereoelectronics of the sulfonium center itself can be a factor. The geometry and electron distribution around the sulfur atom influence the orientation of the entire molecule within the active site, ensuring that the polyhydroxylated side chain can form optimal hydrogen-bonding networks with the surrounding amino acid residues. nih.gov These interactions, particularly in the -1 subsite of the enzyme, are critical for strong inhibition. nih.gov The replacement of the sulfur atom with other heteroatoms, which alters these stereoelectronic properties, has been shown to significantly impact inhibitory activity, underscoring the importance of the sulfonium cation's specific characteristics. researchgate.net

Assessment of Heteroatom Substitutions on Inhibitory Profile and Specificity

To probe the role of the sulfur atom in enzyme inhibition, researchers have synthesized analogues of this compound where the endocyclic sulfur is replaced by other heteroatoms, such as selenium (a selenonium ion) or nitrogen (an ammonium (B1175870) ion). google.com These bioisosteric replacements provide insight into the electronic and steric requirements for potent inhibition.

The synthesis of selenium analogues of this compound and related compounds has been reported. google.comscispace.com Evaluation of these seleno-analogues against intestinal α-glucosidases revealed that the substitution of sulfur with selenium can modulate inhibitory activity. scispace.com For example, the selenium analogue of de-O-sulfonated ponkoranol showed potent inhibition, suggesting that selenium can effectively substitute for sulfur while maintaining the crucial cationic character needed for binding. scispace.com

Nitrogen substitution has also been explored. The nitrogen analogue of this compound demonstrated a remarkable increase in inhibitory activity, approximately 1500-fold higher than its sulfated counterpart. researchgate.net Molecular dynamics simulations suggest that the shorter N-C bond length compared to the S-C bond leads to a change in the conformation of the polyhydroxylated chain, which in turn affects the interactions between the inhibitor and the enzyme. researchgate.net This highlights that subtle changes in the heteroatom can lead to significant alterations in the binding mode and inhibitory potency. researchgate.net

Table 2: Effect of Heteroatom Substitution on Inhibitory Activity (ntMGAM)

CompoundHeteroatomInhibitory Activity (Ki)Reference
This compoundSulfur (S)61 nM researchgate.net
Nitrogen analogue of this compound (DSN)Nitrogen (N)Significantly more potent than sulfated nitrogen analog researchgate.net

Natural Occurrence and Biosynthetic Hypotheses for Sulfonium Type Sugars

Phytochemical Sourcing and Isolation from Salacia reticulata and other Salacia Species

De-O-sulfonated kotalanol (B586845), along with its parent compound kotalanol, are considered among the most active constituents in the aqueous extracts of Salacia reticulata. researchgate.netnih.gov This large, woody climbing plant is found in Sri Lanka and Southern India and has a long history of use in traditional Ayurvedic medicine for treating type 2 diabetes. nih.govbenthamdirect.comamazonaws.com Aqueous extracts from the roots and stems of S. reticulata are traditionally used for this purpose. nih.govacs.org

The isolation of De-O-sulfonated kotalanol and other related sulfonium-ion compounds from Salacia species is a complex process. It typically begins with a bioassay-guided separation of the water-soluble fraction of the plant extract. rsc.orgscispace.com Researchers have successfully isolated a family of eight sulfonium-ion glucosidase inhibitors from Salacia species, which include salacinol (B1681389), kotalanol, ponkoranol (B1243560), salaprinol, and their corresponding de-O-sulfonated derivatives. rsc.orgacs.orgrsc.org These de-O-sulfonated compounds are also referred to as neosalacinol, neokotalanol (B10848298), neoponkoranol, and neosalaprinol. rsc.org

The isolation and structural elucidation of these compounds have been pivotal in understanding their potent inhibitory activities against intestinal α-glucosidases. rsc.org The process often involves techniques that can separate these highly polar compounds. For instance, a capillary-zone electrophoresis (CZE) method was developed for the separation and quantification of salacinol, ponkoranol, kotalanol, and this compound. nih.gov This method also led to the development of new extraction conditions using solid-phase extraction (SPE) to separate the zwitterionic compounds (salacinol, ponkoranol, and kotalanol) from this compound. nih.gov Furthermore, a quantitative analytical method using liquid chromatography-mass spectrometry (LC-MS) with an ion pair reagent has been established for neosalacinol and neokotalanol (this compound). nih.gov

The structure of this compound consists of a 1,4-anhydro-4-thio-D-arabinitol core linked to a polyhydroxylated acyclic side chain. researchgate.netacs.org Its definitive stereochemical structure, along with that of kotalanol, was unambiguously established through synthesis and comparison with the natural product. nih.govacs.orgacs.org The de-O-sulfonation of kotalanol can occur during the deprotection steps of synthetic strategies aimed at producing kotalanol. nih.govacs.org

CompoundParent CompoundIsolated From
This compound (Neokotalanol)KotalanolSalacia reticulata, other Salacia Species
NeosalacinolSalacinolSalacia reticulata
NeoponkoranolPonkoranolSalacia Species
NeosalaprinolSalaprinolSalacia Species

Theoretical Postulations of Biosynthetic Pathways Leading to this compound

The biosynthetic pathway for sulfonium-type sugars like kotalanol and its de-O-sulfonated form in Salacia plants is not yet fully elucidated, but it is believed that they share a common origin with salacinol. rsc.org The structural similarities between these compounds suggest a related biosynthetic machinery.

One hypothesis is that this compound could be a direct precursor or a metabolic product of kotalanol within the plant. The de-O-sulfonation process itself can be achieved chemically, for instance, through acid-catalyzed methods on the sulfonium (B1226848) sulfate (B86663) inner salt of kotalanol. researchgate.net This suggests that enzymatic processes within the plant could potentially catalyze a similar transformation.

The biosynthesis of the core thiosugar and the polyhydroxylated side chain likely involves complex enzymatic reactions. For other thiosugars found in nature, such as those in bacteria, gene clusters responsible for their biosynthesis have been identified. nih.gov For example, the biosynthesis of BE-7585A, which contains a 2-thioglucose moiety, involves a gene homologous to thiazole (B1198619) synthase, suggesting a key role in sulfur incorporation. nih.gov While the specific enzymes and genes in Salacia are yet to be identified, it is plausible that a similar enzymatic machinery is at play for the formation of the 1,4-anhydro-4-thio-D-arabinitol core of this compound.

The side chain of kotalanol has been identified as being derived from the naturally occurring heptitol, D-perseitol (D-glycero-D-galacto-heptitol). nih.govacs.org This provides a significant clue to the biosynthetic origin of the acyclic portion of the molecule. The biosynthesis of this compound would therefore involve the coupling of a 4-thio-D-arabinitol derivative with a derivative of D-perseitol.

Chemodiversity and Distribution of this compound in Plant Extracts

The presence and concentration of this compound and its related sulfonium compounds can vary among different Salacia species and even between different batches of commercial extracts. nih.govnih.gov A study using capillary-zone electrophoresis (CZE) analyzed four commercial Salacia extracts and found that this compound was detectable in two of them. nih.gov In contrast, ponkoranol was present in all four samples, highlighting the chemodiversity within this genus. nih.gov

Another study employing LC-MS to analyze over ten Salacia samples from different origins for neosalacinol and neokotalanol (this compound) also demonstrated this variability. nih.gov This chemodiversity is significant as it can directly impact the biological activity of the extracts. The quantitative analysis of these active compounds is therefore crucial for standardizing Salacia extracts for their therapeutic potential. nih.govukaazpublications.com

The distribution of these compounds is not limited to Salacia reticulata. They have also been isolated from other species such as Salacia oblonga and Salacia chinensis. nih.govscience.gov This suggests a conserved biosynthetic capability for these unique sulfonium sugars across the Salacia genus.

CompoundDetected in Commercial Extracts (CZE Study) nih.govDistribution in Salacia Genus
This compound2 out of 4 samplesS. reticulata, S. oblonga, S. chinensis
Ponkoranol4 out of 4 samplesS. reticulata, other Salacia Species
KotalanolPresentS. reticulata, S. oblonga, S. chinensis
SalacinolPresentS. reticulata, S. oblonga, S. chinensis

Advanced Analytical Methodologies for Research on De O Sulfonated Kotalanol

High-Resolution Spectroscopic Techniques for Characterization of Synthetic Intermediates and Products

High-resolution spectroscopic techniques are fundamental tools for the detailed structural elucidation of De-O-sulfonated kotalanol (B586845) and its precursors. These methods provide critical information regarding molecular weight, connectivity of atoms, and three-dimensional arrangement, which are essential for confirming the successful synthesis of the target compound and for understanding its structure-activity relationship.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For De-O-sulfonated kotalanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for confirming its complex stereochemistry and assessing the purity of synthetic batches.

The stereochemical structure of this compound has been unambiguously established through the synthesis and subsequent comparison of its physical data, including NMR spectra, with those of the natural product. The synthesis of this compound involves the coupling of a protected 4-thio-D-arabinitol with a cyclic sulfate (B86663) derived from a heptitol. Deprotection of the resulting adduct yields the final sulfonium (B1226848) ion. The comparison of ¹H and ¹³C NMR spectral data of the synthetic compound with the natural isolate is a critical step in confirming the correct stereochemical assignment.

While specific, detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are often presented in the supplementary data of research publications, the general approach involves the analysis of key signals. For instance, the chemical shifts of the anomeric protons and the protons attached to stereogenic centers, along with their respective coupling constants, provide valuable information about the relative and absolute configuration of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Purity assessment by NMR is achieved by integrating the signals corresponding to the target compound and comparing them to the signals of any impurities present. The quantitative nature of NMR allows for a direct determination of the purity of a sample, provided that a reference standard of known purity is used.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs (Illustrative)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Coupling Constants (Hz)
160.53.80 (dd)J = 12.0, 3.0
3.70 (dd)J = 12.0, 5.0
272.14.15 (m)
370.84.05 (t)J = 6.0
475.34.25 (m)
568.23.95 (dd)J = 9.0, 3.0
1'55.43.65 (d)J = 14.0
3.55 (d)J = 14.0
2'71.54.35 (m)
3'73.04.10 (t)J = 5.0
4'78.94.45 (m)
5'70.13.90 (m)
6'63.83.85 (dd)J = 11.5, 2.5
3.75 (dd)J = 11.5, 5.5
7'65.23.98 (m)

Note: This table is illustrative and represents the type of data obtained from NMR analysis. Actual chemical shifts and coupling constants can vary based on the specific analogue and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule, further confirming its identity.

A practical HPLC-MS method has been developed for the quantitative determination of kotalanol and related compounds, which is also applicable to this compound. bhu.ac.inhw.ac.uk This method typically employs an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules like this compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the expected molecular weight.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation of the parent ion into smaller fragment ions. The resulting fragmentation pattern provides valuable structural information, as the way a molecule breaks apart is characteristic of its chemical structure. This data can be used to confirm the connectivity of the different subunits within the this compound molecule.

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable for the isolation and purification of this compound from synthetic reaction mixtures or natural extracts, as well as for its quantitative analysis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Due to the polar nature of this compound, reversed-phase HPLC is a commonly employed method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. By carefully selecting the column, mobile phase composition, and gradient, it is possible to achieve excellent separation of this compound from its synthetic precursors, byproducts, and other related glucosidase inhibitors.

The purity of a synthesized batch of this compound can be accurately determined by HPLC with a suitable detector, such as an ultraviolet (UV) detector or a charged aerosol detector (CAD). The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Capillary Zone Electrophoresis for Glucosidase Inhibitor Separation

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that has been successfully applied to the analysis of glucosidase inhibitors, including this compound. hmdb.caresearchgate.net CZE separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio.

A simple and reproducible CZE method has been developed for the separation and quantitation of sulfonium-ion-containing compounds from Salacia species. hmdb.caresearchgate.net This method can effectively resolve this compound from other related inhibitors like salacinol (B1681389), ponkoranol (B1243560), and kotalanol in a short analysis time. hmdb.caresearchgate.net The technique has also been used to demonstrate that this compound isolated from natural sources has identical ionic mobility to a synthetic standard, providing further evidence of its structural identity. hmdb.caresearchgate.net The detection limits for these compounds using CZE are typically in the low µg/mL range. hmdb.caresearchgate.net

Table 2: Comparison of Analytical Techniques for this compound Research

TechniquePrincipleApplicationInformation Obtained
NMR Nuclear spin alignment in a magnetic fieldStereochemical assignment, Purity assessment, Structural elucidationDetailed 3D structure, Connectivity, Purity
MS Mass-to-charge ratio of ionized moleculesMolecular weight determination, Fragmentation analysisMolecular formula, Structural fragments
HPLC Differential partitioning between stationary and mobile phasesPurification, Purity analysis, Quantitative analysisPurity, Concentration, Separation of mixtures
CZE Differential migration of charged species in an electric fieldSeparation of charged inhibitors, Quantitative analysisPurity, Concentration, Ionic mobility

Future Avenues in De O Sulfonated Kotalanol Research and Chemical Biology

Rational Design and Synthesis of Next-Generation Glycosidase Inhibitors Based on De-O-Sulfonated Kotalanol (B586845) Scaffold

The de-O-sulfonated kotalanol molecule, with its distinct 1,4-anhydro-4-thio-D-arabinitol core and a polyhydroxylated heptitol side chain, offers a versatile scaffold for the rational design of new and improved glycosidase inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been crucial in guiding these efforts, revealing key insights into the molecular interactions between the inhibitors and target enzymes like human intestinal maltase-glucoamylase (ntMGAM). nih.govrsc.orgrsc.org

A primary strategy in the rational design of next-generation inhibitors involves the modification of the acyclic side chain. Research has shown that elongating the side chain can enhance inhibitory activity against specific maltases. researchgate.net Furthermore, X-ray crystallographic studies of enzyme-inhibitor complexes have revealed that the sulfate (B86663) group of the parent compound, kotalanol, occupies a hydrophobic pocket in the enzyme's active site, which can be a positional constraint. rsc.org This finding provides a strong rationale for why de-O-sulfonated analogues often exhibit equivalent or superior inhibitory potency, as the removal of the sulfate group can lead to more favorable interactions. rsc.orgontosight.aimdpi.com This has spurred the design of analogues where the sulfate is replaced with various hydrophobic substituents to exploit these interactions. mdpi.com

Another fruitful avenue of rational design is the synthesis of heteroanalogues. Replacing the sulfur atom in the thiocyclitol ring with other heteroatoms, such as nitrogen or selenium, has been explored to probe the active-site requirements of target glycosidases. google.comacs.orggoogle.com For instance, nitrogen and selenium congeners of this compound have been synthesized and evaluated. acs.orgnih.gov These studies help to understand the importance of the sulfonium (B1226848) ion for binding and inhibition, and whether other cationic species can mimic its function, potentially leading to inhibitors with altered selectivity or pharmacokinetic properties.

The stereochemistry of the scaffold is also a critical parameter for rational design. The synthesis of various stereoisomers of this compound has demonstrated that while the configuration around the heterocyclic moiety is generally preserved for potent activity, alterations at certain positions of the side chain can be tolerated or even beneficial. ontosight.aigoogle.com These findings, combined with computational docking studies, allow for the in-silico design of novel analogues with predicted high affinities, which can then be prioritized for synthesis. researchgate.net

The table below summarizes the inhibitory activities of selected this compound derivatives, illustrating the impact of structural modifications.

Compound/AnalogueModificationTarget EnzymeInhibitory Activity (Kᵢ or IC₅₀)Reference
This compound Parent CompoundHuman ntMGAM0.03 µM (Kᵢ) acs.org
Nitrogen analogue of this compound Sulfur replaced by NitrogenHuman ntMGAM1.4 ± 0.5 µM (Kᵢ) nih.gov
Selenium analogue of this compound Sulfur replaced by SeleniumHuman ntMGAMPotent inhibitor acs.orgresearchgate.net
Chain-extended analogue (seven-carbon side chain) Alkyl group additionHuman intestinal maltaseEqual to salacinol (B1681389) researchgate.net

Development of Novel Synthetic Methodologies for Accessing Structurally Complex Analogues

The structural complexity of this compound and its analogues necessitates the development of efficient and versatile synthetic methodologies. A significant challenge lies in the stereocontrolled construction of the core sulfonium ion and the attachment of the polyhydroxylated side chain. researchgate.netrsc.org

The principal synthetic strategy has relied on the coupling of a protected 1,4-anhydro-4-thio-D-arabinitol with a suitably activated cyclic precursor of the side chain, typically a cyclic sulfate derived from a heptitol such as D-perseitol. researchgate.netnih.gov A key innovation in this area was the use of a methylene (B1212753) acetal (B89532) as a protecting group for the cyclic sulfate, which facilitated the synthesis. researchgate.netacs.org

Deprotection of the resulting sulfonium salt is a critical step that has led to novel methodological developments. For instance, the use of boron trichloride (B1173362) (BCl₃) for de-O-benzylation was found to concurrently induce de-O-sulfonation, providing a direct route to the de-O-sulfonated target molecule from its sulfated precursor. researchgate.netacs.org Alternative deprotection sequences, such as treatment with methanolic HCl followed by an ion-exchange resin, have also been established to yield the de-O-sulfonated products. acs.org

To access a wider diversity of analogues, chemists are exploring divergent synthetic routes. These approaches aim to create a common intermediate that can be elaborated into various target molecules with different side chains or heterocyclic cores. For example, methods for synthesizing the nitrogen and selenium congeners of this compound have been developed, typically involving the coupling of a protected iminoarabinitol or selenoarabinitol with the cyclic sulfate side-chain precursor. google.comacs.org

A summary of key synthetic reactions is presented in the table below.

Reaction TypeReactantsKey Reagents/ConditionsProduct TypeReference
Sulfonium Ion Formation Protected 4-thio-D-arabinitol + Protected cyclic sulfateHFIP, K₂CO₃ or Acetone, sealed tubeProtected sulfonium sulfate researchgate.netgoogle.comacs.org
De-O-sulfonation & Deprotection Protected kotalanol analogueBCl₃ in CH₂Cl₂This compound analogue google.com
De-O-sulfonation Kotalanol analogue5% HCl/MeOH, then Amberlyst-A26 resinThis compound analogue acs.org
Aza-sugar Analogue Synthesis Protected D-iminoarabinitol + Protected cyclic sulfateAcetone, K₂CO₃, sealed tubeNitrogen analogue of kotalanol acs.org

Future work in this area will likely focus on developing more convergent and stereoselective synthetic strategies. This could include novel cyclization methods to form the thio-sugar ring or new types of coupling reactions to attach the side chain, potentially avoiding the use of sensitive cyclic sulfates. The development of such methodologies is critical for the efficient production of structurally complex analogues for biological evaluation. researchgate.net

Application of this compound and its Derivatives as Molecular Probes in Glycobiology

Beyond their therapeutic potential, the high potency and selectivity of this compound and its derivatives make them ideal candidates for development as molecular probes in glycobiology. researchgate.net While this area of research is still emerging, the rationale for their use is strong. Molecular probes are essential tools for studying the function, localization, and expression of enzymes within complex biological systems.

One potential application is in the development of activity-based probes (ABPs). By incorporating a reactive group or a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) into the this compound scaffold, researchers could create probes that covalently label the active site of specific glycosidases. Such probes would be invaluable for:

Enzyme profiling: Identifying and quantifying the activity of specific glycosidases in cell lysates or tissues.

Visualization: Imaging the subcellular localization of active glycosidases using fluorescence microscopy.

Target identification: Isolating and identifying novel glycosidase targets for which these compounds show affinity.

The design of these probes would need to be carefully considered to ensure that the appended reporter group does not significantly disrupt the binding of the inhibitor to the target enzyme. The versatile synthetic routes developed for this compound analogues could be adapted for the introduction of these functionalities.

Furthermore, derivatives of this compound could be immobilized on a solid support to create affinity chromatography resins. These resins could then be used to purify glycosidases from complex protein mixtures, facilitating further structural and functional studies. The high specificity of the this compound scaffold would be a significant advantage in isolating target enzymes with high purity.

Although the application of this compound as molecular probes is a future avenue, the foundational knowledge of their potent inhibitory activity and the established synthetic pathways provide a clear roadmap for their development into powerful tools for advancing our understanding of glycobiology. researchgate.netsfu.ca

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